Cas no 824938-97-8 (Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-)

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- structure
824938-97-8 structure
商品名:Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-
CAS番号:824938-97-8
MF:C10H20N2
メガワット:168.279202461243
CID:690296
PubChem ID:12156309

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- 化学的及び物理的性質

名前と識別子

    • Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-
    • (1S,2S)-2-(1-Pyrrolidinyl)cyclohexanamine (ACI)
    • DTXSID80478748
    • (1S,2S)-2-(PYRROLIDIN-1-YL)CYCLOHEXAN-1-AMINE
    • SCHEMBL14393808
    • E81103
    • (1S,2S)-2-pyrrolidin-1-ylcyclohexan-1-amine
    • AS-82225
    • (1S,2S)-2-(1-Pyrrolidinyl)cyclohexanamine
    • (1S,2S) 2-(1-pyrrolidinyl)-cyclohexanaMine
    • 824938-97-8
    • CS-0091855
    • (1S,2S)-2-(Pyrrolidin-1-yl)cyclohexanamine
    • インチ: 1S/C10H20N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h9-10H,1-8,11H2/t9-,10-/m0/s1
    • InChIKey: FLEFKPPJPOWCSZ-UWVGGRQHSA-N
    • ほほえんだ: N[C@H]1CCCC[C@@H]1N1CCCC1

計算された属性

  • せいみつぶんしりょう: 168.162648646g/mol
  • どういたいしつりょう: 168.162648646g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 141
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 29.3Ų

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AD98221-1g
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-
824938-97-8 95%
1g
$344.00 2024-04-19
A2B Chem LLC
AD98221-100mg
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-
824938-97-8 95%
100mg
$77.00 2024-04-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S906636-100mg
(1S,2S) 2-(1-pyrrolidinyl)-cyclohexanaMine
824938-97-8 98%
100mg
¥1,989.00 2022-08-31
Aaron
AR008K49-250mg
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-
824938-97-8 95%
250mg
$129.00 2025-02-11
Chemenu
CM525816-100mg
(1S,2S)-2-(Pyrrolidin-1-yl)cyclohexanamine
824938-97-8 97%
100mg
$115 2024-07-23
Cooke Chemical
M2339347-100mg
(1S,2S)2-(1-pyrrolidinyl)-cyclohexanaMine
824938-97-8 98%
100mg
RMB 1768.00 2025-02-21
A2B Chem LLC
AD98221-250mg
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-
824938-97-8 95%
250mg
$96.00 2024-04-19
Aaron
AR008K49-100mg
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-
824938-97-8 95%
100mg
$105.00 2025-02-11
1PlusChem
1P008JVX-250mg
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-
824938-97-8 95%
250mg
$230.00 2024-04-21
1PlusChem
1P008JVX-1g
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-
824938-97-8 95%
1g
$759.00 2024-04-21

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, rt
リファレンス
Chemoenzymatic preparation of optically active trans-cyclohexane-1,2-diamine derivatives: An efficient synthesis of the analgesic U-(-)-50,488
Gonzalez-Sabin, Javier; et al, Chemistry - A European Journal, 2004, 10(22), 5788-5794

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  24 h, rt; 22 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  12 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, rt
リファレンス
Bifunctional thiourea-based organocatalyst promoted kinetic resolution polymerization of racemic lactide to isotactic polylactide
Dai, Jiang; et al, Chemical Communications (Cambridge, 2023, 59(85), 12731-12734

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  rt; 4 h, 60 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; 5 h, rt
2.2 Reagents: Water ;  rt
リファレンス
Squaramide-Linked Chloramphenicol Base Hybrid Catalysts for the Asymmetric Michael Addition of 2,3-Dihydrobenzofuran-2-carboxylates to Nitroolefins
Yan, Linjie; et al, European Journal of Organic Chemistry, 2018, 2018(1), 99-103

ごうせいかいろ 4

はんのうじょうけん
1.1 Solvents: Ethyl acetate ;  7 h, 28 °C
1.2 15 h, 0 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, rt
リファレンス
Chemoenzymatic preparation of optically active trans-cyclohexane-1,2-diamine derivatives: An efficient synthesis of the analgesic U-(-)-50,488
Gonzalez-Sabin, Javier; et al, Chemistry - A European Journal, 2004, 10(22), 5788-5794

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; 5 h, rt
1.2 Reagents: Water ;  rt
リファレンス
Squaramide-Linked Chloramphenicol Base Hybrid Catalysts for the Asymmetric Michael Addition of 2,3-Dihydrobenzofuran-2-carboxylates to Nitroolefins
Yan, Linjie; et al, European Journal of Organic Chemistry, 2018, 2018(1), 99-103

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  rt; 5 h, rt
2.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  rt; 4 h, 60 °C
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; 5 h, rt
3.2 Reagents: Water ;  rt
リファレンス
Squaramide-Linked Chloramphenicol Base Hybrid Catalysts for the Asymmetric Michael Addition of 2,3-Dihydrobenzofuran-2-carboxylates to Nitroolefins
Yan, Linjie; et al, European Journal of Organic Chemistry, 2018, 2018(1), 99-103

ごうせいかいろ 7

はんのうじょうけん
1.1 Solvents: Ethanol ;  18 h, reflux
1.2 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Diethyl ether ;  30 min, 0 °C; 0 °C → rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  16 h, rt
2.1 Solvents: Ethyl acetate ;  7 h, 28 °C
2.2 15 h, 0 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, rt
リファレンス
Chemoenzymatic preparation of optically active trans-cyclohexane-1,2-diamine derivatives: An efficient synthesis of the analgesic U-(-)-50,488
Gonzalez-Sabin, Javier; et al, Chemistry - A European Journal, 2004, 10(22), 5788-5794

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  0 °C; 0 °C → rt; 1 h, rt
1.2 Solvents: Methanol ;  40 min, rt; 3 h, rt
2.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  24 h, rt; 22 h, 80 °C; 80 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  12 h, rt
2.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, rt
リファレンス
Bifunctional thiourea-based organocatalyst promoted kinetic resolution polymerization of racemic lactide to isotactic polylactide
Dai, Jiang; et al, Chemical Communications (Cambridge, 2023, 59(85), 12731-12734

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- Raw materials

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- Preparation Products

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- 関連文献

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